5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene
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Overview
Description
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethyl)-1-fluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, leading to desired biological effects. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene
- 5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene
Uniqueness
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups on the benzene ring can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXMPDLUOWSPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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